REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[C:9]([CH2:11][CH2:12][OH:13])[C:8]([O:14][CH3:15])=[CH:7][C:6]=1[OH:16])=O.C([O-])(=O)C.[Na+].O.C(OCC)(=O)C>CO>[CH3:15][O:14][C:8]1[C:9]([CH2:11][CH2:12][OH:13])=[CH:10][C:5]2[CH:3]=[CH:2][O:16][C:6]=2[CH:7]=1 |f:1.2|
|
Name
|
2-bromo-1-(2-hydroxy-5-(2-hydroxyethyl)-4-methoxyphenyl)-1-ethanone
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=C(C=C(C(=C1)CCO)OC)O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
17.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the obtained mixture was stirred at a room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the obtained mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
an organic layer was separated
|
Type
|
WASH
|
Details
|
The organic layer was successively washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated saline solution, and then dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was then distilled away under a reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 150 ml of methanol
|
Type
|
ADDITION
|
Details
|
Thereafter, 6.30 g of sodium borohydride was dividedly added to the obtained solution
|
Type
|
ADDITION
|
Details
|
Subsequently, 6 mol/l hydrochloric acid was added to the reaction solution, so that the pH
|
Type
|
STIRRING
|
Details
|
The obtained solution was further stirred at a room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
This reaction mixture was concentrated under a reduced pressure
|
Type
|
ADDITION
|
Details
|
Thereafter, water and ethyl acetate were added
|
Type
|
CUSTOM
|
Details
|
an organic layer was separated
|
Type
|
WASH
|
Details
|
The organic layer was successively washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated saline solution, and then dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was then distilled away under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (eluent: hexane:ethyl acetate=4:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=C(C=CO2)C=C1CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.48 g | |
YIELD: CALCULATEDPERCENTYIELD | 13.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |